(r)-1-Fmoc-piperidine-3-carboxylic acid

Chiral Resolution Enantiomeric Purity Stereoselective Synthesis

Racemic or low-purity piperidine building blocks introduce inseparable diastereomers that derail SAR studies in Fmoc SPPS. (R)-1-Fmoc-piperidine-3-carboxylic acid (Fmoc-D-nipecotic acid) solves this by delivering a single enantiomer with validated orthogonality for automated synthesizers. • >99% enantiomeric purity eliminates diastereomer contamination. • Fmoc/tBu orthogonal protecting group enables mild base deprotection without side-chain cleavage. • Conformationally constrained piperidine scaffold mimics β-turns and probes GABA transporter stereospecificity. • Ships ambient; store at 2-8°C for long-term stability.

Molecular Formula C21H21NO4
Molecular Weight 351,41 g/mole
CAS No. 193693-67-3
Cat. No. B557636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-1-Fmoc-piperidine-3-carboxylic acid
CAS193693-67-3
Synonyms193693-67-3; (r)-1-fmoc-piperidine-3-carboxylicacid; D-1-Fmoc-Nipecoticacid; (R)-Fmoc-Nip-OH; fmoc-(r)-nipecoticacid; (R)-Fmoc-nipecoticacid; (r)-fmoc-nip; FMOC-D-NIP-OH; (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylicacid; FMOC-D-NIPECOTICACID; (r)-fmoc-piperidine-3-carboxylicacid; (R)-N-Fmoc-piperidine-3-carboxylicacid; 1-n-fmoc-piperidine-3(r)-carboxylicacid; ST51037672; (r)-piperidine-1,3-dicarboxylicacid1-(9h-fluoren-9-ylmethyl)ester; (r)-n-(9-fluorenylmethyloxycarbonyl)-nipecoticacid; (3R)-1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PIPERIDINE-3-CARBOXYLICACID; fmoc-(r)-nip-oh; FMOC-D-PIC(3)-OH; SCHEMBL4362743; CTK7I3252; FINXGQXNIBNREL-CQSZACIVSA-N; MolPort-003-725-659; ZINC2526803; 0036AB
Molecular FormulaC21H21NO4
Molecular Weight351,41 g/mole
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1
InChIKeyFINXGQXNIBNREL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Nipecotic Acid: Stereochemical SPPS Building Block


(R)-1-Fmoc-piperidine-3-carboxylic acid, also designated Fmoc-D-nipecotic acid (CAS 193693-67-3), is a chiral, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected piperidine carboxylic acids . It is characterized by its (R)-stereoconfiguration at the 3-position of the piperidine ring and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring nitrogen . With a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol, it is primarily employed as a specialized building block in Fmoc solid-phase peptide synthesis (SPPS) .

Workflow
Fmoc solid-phase peptide synthesis (SPPS) building block with defined (R)-stereochemistry
Selection
Chiral piperidine scaffold for conformationally constrained peptide mimetics and macrocycles
Context
Supports stereochemical-control studies requiring homochiral building blocks

Fmoc-D-Nipecotic Acid: Generic Substitution Risks


The interchange of (R)-1-Fmoc-piperidine-3-carboxylic acid with its enantiomer, regioisomers, or analogs employing different protecting groups is not scientifically valid due to the fundamental impact of stereochemistry on biological recognition and the divergent stability profiles of protecting groups. The (R)-enantiomer (Fmoc-D-nipecotic acid) imparts a distinct three-dimensional geometry to a peptide or small molecule that its (S)-counterpart cannot replicate, which is critical for target engagement [1]. Furthermore, the choice of the Fmoc protecting group is not a trivial preference; it dictates the entire synthesis strategy. Fmoc-based chemistry, which uses mild basic conditions for deprotection, is orthogonal to acid-labile side-chain protecting groups, whereas a Boc-based strategy, for instance, requires highly acidic conditions (e.g., HF) that are incompatible with many modern synthesis workflows and target molecules [2]. Substituting with an uncharacterized or lower-purity analog introduces significant risk of failed syntheses, incorrect biological data, and wasted resources.

!
Enantiomer mismatch
Using the (S)-enantiomer or racemate may alter peptide conformation and target recognition, limiting direct substitution in stereospecific studies.
!
Protecting group incompatibility
Fmoc chemistry relies on mild basic deprotection; swapping to a Boc-protected analog introduces acidic conditions that can cleave acid-labile side-chain groups.
!
Unvalidated analog risk
Lower-purity or uncharacterized alternatives may lack documented SPPS suitability, increasing synthesis failure rates and data variability.

Fmoc-D-Nipecotic Acid: Quantitative Differentiation Evidence


Stereochemical Integrity: Enantiomeric Purity

The (R)-1-Fmoc-piperidine-3-carboxylic acid is validated to contain less than 1.0% of its undesired (S)-enantiomer by chiral HPLC analysis . This contrasts sharply with generic or racemic mixtures of Fmoc-piperidine-3-carboxylic acid (CAS 158922-07-7), which by definition contain a 50:50 mixture of both stereoisomers . This high level of stereochemical purity ensures that the resulting compounds have a homogeneous, defined three-dimensional structure, which is essential for reproducible and interpretable biological activity.

Enantiomeric Purity
Head-to-head
>99.0% (R)-enantiomer
Supports enantiomer-attribution review and stereochemical control
Supplier-reported chiral HPLC data; racemic mixture contains 50% undesired (S)-isomer
Chiral Resolution Enantiomeric Purity Stereoselective Synthesis Quality Control

Analytical Purity: Higher Baseline vs. Alternatives

The (R)-1-Fmoc-piperidine-3-carboxylic acid available as product #84222 from Sigma-Aldrich is specified with a minimum HPLC purity of ≥99.0% . A widely available alternative from Chem-Impex (Catalog #16101) specifies a purity of ≥98% . While both meet the threshold for research use, the Sigma-Aldrich product offers a quantifiably higher purity standard, which can be critical for demanding applications like long peptide sequences where cumulative impurity effects reduce overall yield.

HPLC Purity
Head-to-head
Target: ≥99.0%+1.0%
Alternative: ≥98.0%
Higher purity may reduce cumulative deletion sequences in long SPPS
Comparison based on vendor specifications; absolute impurity impact scales with sequence length
HPLC Purity Quality Assurance Peptide Synthesis Vendor Comparison

Chiroptical Properties: Opposite Optical Rotations

The (R)-enantiomer (Fmoc-D-nipecotic acid, CAS 193693-67-3) exhibits a specific optical rotation of [α]D = -43 ± 2º (c=1, MeOH) . In stark contrast, the (S)-enantiomer (Fmoc-L-nipecotic acid, CAS 193693-68-4) demonstrates the opposite rotation of [α]D = +42 ± 3º (c=1, MeOH or DMF) . This fundamental difference in chiroptical property provides a simple, quantitative method for confirming the identity and stereochemical integrity of the purchased material upon receipt.

Optical Rotation
Head-to-head
(R): [α]D = -43°
(S): [α]D = +42°Δ ≈85°
Enables in-lab enantiomer identity confirmation
Measured at c=1, MeOH; polarimetric check prevents accidental use of wrong stereoisomer
Optical Rotation Polarimetry Chiral Purity Identity Confirmation

Fmoc SPPS Suitability: Validated vs. Uncharacterized

The Sigma-Aldrich product (Cat. #84222) is explicitly listed with the reaction suitability: "Fmoc solid-phase peptide synthesis" . In contrast, the Sigma-Aldrich listing for the (S)-enantiomer (Cat. #CDS008532) is part of the AldrichCPR collection, a screening library for which the vendor makes no analytical or application-specific claims and sells it "AS-IS" . This indicates a fundamental difference in the level of vendor validation and quality assurance provided between the two products.

SPPS Validation
Specification review
Validated for Fmoc SPPS
No application data (AldrichCPR)
Vendor-validated application fit reduces technical risk
(S)-enantiomer from screening library sold AS-IS without SPPS suitability claim
Solid-Phase Peptide Synthesis SPPS Compatibility Vendor Validation Application Suitability

Fmoc Orthogonality: Mild Deprotection vs. Boc

The Fmoc protecting group on (R)-1-Fmoc-piperidine-3-carboxylic acid is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) [1]. This orthogonality is a cornerstone of modern Fmoc/tBu SPPS, allowing for the use of acid-labile side-chain protecting groups that are stable to these basic deprotection cycles [1]. In contrast, the analogous Boc-protected nipecotic acid, such as (S)-N-Boc-piperidine-3-carboxylic acid, requires harsh acidic conditions (e.g., TFA or HF) for deprotection, which can lead to side reactions, resin cleavage, or peptide aggregation . While no direct head-to-head kinetic data was found, the mechanistic difference is a class-level inference well-established in peptide chemistry.

Fmoc Orthogonality
Class-level
Mild basic deprotection vs. strong acid (Boc)
Fmoc/tBu strategy compatibility is mandatory for orthogonal protection schemes
Well-established mechanistic difference; no kinetic comparison data provided
Protecting Group Strategy Orthogonal Protection Fmoc vs. Boc Peptide Synthesis Methodology

Defined Storage Condition for Long-Term Integrity

The (R)-1-Fmoc-piperidine-3-carboxylic acid from Sigma-Aldrich (Cat. #84222) is specified for storage at 2-8°C . This specific guidance is a critical quality parameter for long-term stability. While many vendors also recommend refrigeration for this class of compounds, the lack of a defined, validated storage condition for the (S)-enantiomer from Sigma-Aldrich (AldrichCPR, Cat. #CDS008532) creates uncertainty regarding its long-term stability and shelf-life .

Storage Protocol
Specification review
2–8°C defined vs. undefined
Validated storage condition supports long-term integrity planning
(S)-enantiomer listing lacks defined storage; may introduce degradation uncertainty
Stability Storage Conditions Compound Integrity Laboratory Management

Fmoc-D-Nipecotic Acid: Key Application Scenarios


Stereochemically Defined Peptide Mimetics and Macrocycles

Due to its high enantiomeric purity (>99.0%) and defined (R)-stereochemistry , this building block is optimally suited for the Fmoc SPPS of peptide mimetics and macrocyclic peptides where a specific, non-natural turn or conformation is required. The rigid piperidine ring acts as a conformationally constrained scaffold. Using the racemic mixture (CAS 158922-07-7) would result in an inseparable diastereomeric mixture at each site of incorporation, rendering the product useless for structure-activity relationship (SAR) studies. Its validated suitability for Fmoc SPPS ensures smooth integration into automated synthesizer workflows.

GABA Uptake Inhibitors and Neuropharmacological Probes

Nipecotic acid is a well-known scaffold for GABA uptake inhibitors. The (R)-enantiomer (Fmoc-D-nipecotic acid) is a critical precursor for synthesizing analogs that probe the stereospecificity of GABA transporter (GAT) proteins. The opposite optical rotation [α]D = -43 ± 2º compared to the (S)-enantiomer provides a crucial analytical handle for quality control. Utilizing the well-characterized Sigma-Aldrich product (≥99.0% purity) over a generic ≥98% alternative is a strategic choice for minimizing impurities in lead optimization studies, thereby generating cleaner biological data.

Orthogonally Protected Peptide Libraries

The Fmoc protection on (R)-1-Fmoc-piperidine-3-carboxylic acid is essential for orthogonal protection strategies in Fmoc/tBu SPPS [1]. This allows for the selective deprotection of the piperidine nitrogen under mild basic conditions (e.g., piperidine) while keeping acid-labile side-chain protecting groups on other amino acids intact. This orthogonality is not possible with a Boc-protected analog, which would be cleaved under the same acidic conditions required for final peptide cleavage from the resin . The compound is therefore a mandatory reagent for any research program utilizing this standard methodology.

Heterobifunctional Linkers for Bioconjugation

The molecule provides two orthogonal functional handles: a base-labile Fmoc-protected amine and a free carboxylic acid. This dual functionality enables its use in creating heterobifunctional linkers. The Fmoc group can be removed on-resin to continue peptide chain elongation, while the free acid can be activated for coupling to other moieties like fluorophores, drugs, or surface attachment groups. The defined 2-8°C storage condition ensures the compound's stability in the laboratory, while the high purity (≥99.0%) is critical for achieving high yields in these often-sensitive conjugation reactions.

Application
Selection Property
Validation Focus
Stereochemically defined peptide mimetic SAR
Enantiomeric purity context
Chiral HPLC identity and optical rotation verification
GAT transporter stereospecificity probe research
Optical rotation as identity handle
Polarimetric enantiomer check; purity consistency
Fmoc/tBu orthogonal protection studies
Fmoc base-labile protection compatibility
Mild deprotection cycle tolerance; resin stability
Heterobifunctional linker research
Dual amine/carboxylic acid functionality
Stepwise conjugation efficiency; storage stability at 2–8°C

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